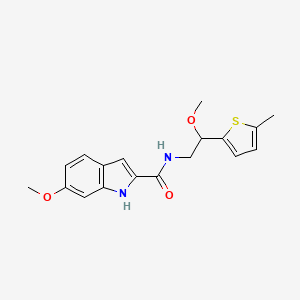
6-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex indole derivatives like the one often involves multi-step reactions, starting from simpler indole or thiophene compounds. For example, the Fischer indolization process has been utilized in synthesizing related compounds, indicating the potential for complex reactions involving protic acids to yield indole derivatives with substituted groups (Ishii et al., 1973). Although not directly analogous to the target molecule, these processes highlight the synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial in determining their reactivity and potential applications. X-ray crystallography and NMR spectroscopy are commonly used for structural elucidation. For instance, the synthesis and structural analysis of closely related indole and thiophene compounds provide insights into the conformational preferences and molecular interactions governing the behavior of such molecules (Sagar et al., 2018).
Chemical Reactions and Properties
Indole derivatives engage in a variety of chemical reactions, highlighting their versatile reactivity. The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, for example, demonstrates the potential for constructing complex molecules through C-C and C-N bond formations, which could be relevant for synthesizing the target compound (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The analysis of similar compounds through techniques like SEM, XRD, and thermal analysis provides insights into the physical characteristics that can be expected for the target molecule (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and susceptibility to hydrolysis or oxidation, are key to understanding the utility and handling of the compound. Studies on related molecules, such as the efficient synthesis and evaluation of indole derivatives for potential biological activities, shed light on the chemical behavior that could be anticipated for the compound of interest (Jacobs et al., 1994).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to indoles and carboxamides, such as the synthesis and structural analysis of indole derivatives, provides insight into the chemical behaviors and potential applications of similar compounds. For instance, studies on indole carboxamides and ethylthioindole derivatives reveal insights into their chemical synthesis, conformation, and structural properties (Ianelli et al., 1996). These findings can be essential for designing novel compounds with specific pharmacological or material science applications.
Pharmacological Activities
Indole derivatives have been extensively studied for their pharmacological activities, including their potential as anticancer agents, enzyme inhibitors, and receptor antagonists. For example, research on substituted indole carboxamides demonstrates potent and selective antagonistic activity on specific biological targets (Jacobs et al., 1993). Such studies underscore the therapeutic potential of structurally related compounds in treating various diseases.
Material Science Applications
Compounds with indole cores are also explored for material science applications, such as in the development of catalyst supports for methanol oxidation. The synthesis of copolymers based on indole carboxylic acids demonstrates the utility of these compounds in enhancing the performance of catalytic systems (Wu et al., 2015). Such research indicates the potential for developing new materials with enhanced chemical and physical properties.
Propiedades
IUPAC Name |
6-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-4-7-17(24-11)16(23-3)10-19-18(21)15-8-12-5-6-13(22-2)9-14(12)20-15/h4-9,16,20H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRQOGCWYBYKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B2487186.png)
![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)
![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)
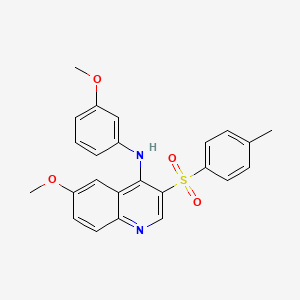
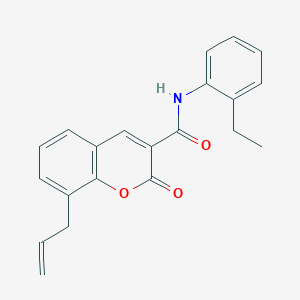
![Tert-butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2487194.png)
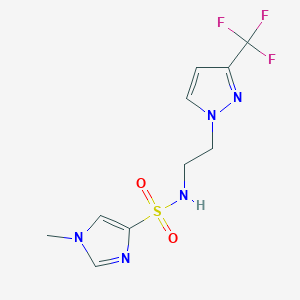
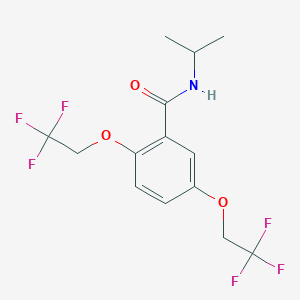
![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)
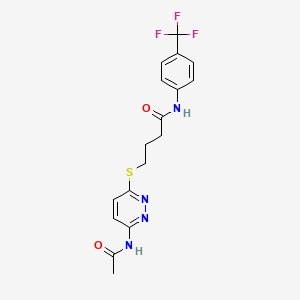

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)